![molecular formula C10H10N2O4S B2871014 4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid CAS No. 702664-43-5](/img/structure/B2871014.png)

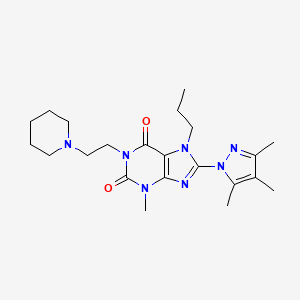

4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with the dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl structure are part of a larger class of chemicals known as thienopyrimidinones . These compounds are characterized by a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused to a thiophene ring (a five-membered ring with one sulfur atom). The “dioxo” prefix indicates the presence of two carbonyl (C=O) groups, and the “butanoic acid” part of the name suggests the compound has a four-carbon carboxylic acid chain .

Molecular Structure Analysis

The molecular structure of these types of compounds typically includes a fused ring system containing a thiophene ring and a pyrimidine ring, with various substituents attached to the rings . The exact structure would depend on the specific substituents present in the compound .Chemical Reactions Analysis

Thienopyrimidinones can participate in a variety of chemical reactions, depending on the specific substituents present on the molecule . They can undergo reactions typical of other aromatic compounds, such as electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar functional groups (like the carboxylic acid in the compound you mentioned) can increase the compound’s solubility in water .科学的研究の応用

Optical Gating of Synthetic Ion Channels

The research application of a photolabile protecting group similar to the query compound demonstrates its potential in optically gating nanofluidic devices based on synthetic ion channels. The innovation lies in the ability to control the permselective transport of ionic species through channels using UV light, paving the way for advancements in controlled release, sensing, and information processing technologies (Ali et al., 2012).

Dual Inhibition of Enzymatic Activity

Derivatives of the compound have been studied for their inhibitory effects on crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are important targets in cancer therapy. Specifically, compounds have shown potent dual inhibitory activity, suggesting their potential use in developing new antitumor agents (Gangjee et al., 2008).

Antimicrobial Activity

The structural framework of the compound has been utilized to synthesize derivatives with significant antimicrobial properties. These compounds have been found effective against a range of bacteria and fungi, highlighting their potential in addressing antibiotic resistance and the development of new antimicrobial agents (Hossan et al., 2012).

Analgesic and Anti-inflammatory Applications

Further extending the compound's versatility, derivatives have also demonstrated analgesic and anti-inflammatory activities in preclinical studies. This indicates the compound's potential as a starting point for developing new pain management and anti-inflammatory medications (El-Gazzar & Hafez, 2009).

作用機序

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4S/c13-7(14)2-1-4-12-9(15)8-6(3-5-17-8)11-10(12)16/h3,5H,1-2,4H2,(H,11,16)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKIQTWKLNMZWBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NC(=O)N(C2=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,4-dimethoxybenzamide](/img/structure/B2870932.png)

![N-(3-methoxypropyl)-N'-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2870937.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2870943.png)

![N-(3-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2870944.png)

![N-(cyanomethyl)-2-[4-(2-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-phenylacetamide](/img/structure/B2870946.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-tosylacetamide](/img/structure/B2870947.png)

![8-(4-chlorophenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2870948.png)

![3,8-Dichloro-2-(4-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2870951.png)

![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide](/img/structure/B2870954.png)